Product packaging for Cimigenone(Cat. No.:)

Cimigenone

Cat. No.: B12322543
M. Wt: 486.7 g/mol
InChI Key: JFTOWADKDXNJHZ-UHFFFAOYSA-N
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Description

Chemical Characterization: Cimigenone is a natural organic compound with the CAS registry number 31222-32-9. It has a molecular formula of C 30 H 46 O 5 and a molecular weight of 486.69 g/mol . This compound is sourced from the botanical origin Cimicifugae rhizoma . Research Applications and Value: The specific research applications, mechanism of action, and detailed research value for this compound are not established in the available public data. Further investigation into scientific literature is required to define its applications in fields such as pharmacology, biochemistry, or natural product research. Quality & Usage: This product is supplied as a reference standard with a typical purity of 95% to 99%, as determined by HPLC analysis . It is intended for research and development purposes in a laboratory setting only. This product is "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O5 B12322543 Cimigenone

Properties

IUPAC Name

2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOWADKDXNJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Foundations and Overview of Cimigenone

Significance of Cimigenone in Natural Product Chemical Research

The significance of this compound in natural product chemical research stems from its presence in Actaea species, which have been the subject of extensive phytochemical investigation. Natural products play a crucial role in drug discovery due to their structural diversity and potential for various biological activities. nih.govropensci.org Triterpenoids, including those with a cycloartane (B1207475) skeleton found in Actaea, represent a significant class of these natural products. nih.govfrontiersin.org Researching compounds like this compound contributes to the understanding of the chemical diversity within the Actaea genus and the potential roles these compounds may play.

Historical Context of Triterpenoid (B12794562) Research Relevant to this compound

The study of triterpenoids from Actaea species has a considerable history, driven by the traditional uses of these plants. Early phytochemical research focused on isolating and elucidating the structures of the various compounds present in rhizomes and roots. This historical research established that Actaea species are rich sources of cycloartane triterpenes and their glycosides. nih.govfrontiersin.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in determining the complex structures of these natural products. nih.gov The identification of numerous triterpenoid structures from different Actaea species over time provides the foundational chemical context for studying individual compounds like this compound.

Current Academic Research Trajectories for this compound

Current academic research trajectories related to this compound largely involve the continued phytochemical investigation of Actaea species. This includes the isolation and structural characterization of known compounds like this compound, as well as the discovery of new related triterpenoids, including hybrid structures such as triterpenoid-chromone hybrids. frontiersin.orgnih.gov Advanced spectroscopic and analytical techniques are employed to achieve detailed structural elucidation. Furthermore, research often explores the biological activities associated with these isolated compounds, contributing to the understanding of their potential effects. frontiersin.orgnih.gov The study of triterpenoids from Actaea remains an active area within natural product chemistry, seeking to fully characterize the chemical profile and potential bioactivity of the plant constituents.

Data Table: this compound Identification

Compound NamePubChem CIDCAS Numbers
This compound15112231222-32-9, 467-55-0

Detailed Research Findings (Contextual to this compound's Class):

Research on triterpenoids from Actaea species, the source of this compound, has yielded findings regarding the isolation and characterization of numerous related compounds. For example, studies on Actaea asiatica have led to the isolation of new cycloartane triterpenes, with their structures determined using techniques like NMR and HRESIMS. frontiersin.org Similarly, research on Actaea cimicifuga has involved the isolation of triterpenoid-chromone hybrids, with structures elucidated by spectroscopic experiments. nih.gov These studies often include evaluating the biological activities of the isolated compounds, such as cytotoxic effects on cancer cell lines. frontiersin.orgnih.gov The complexity of analyzing the spectroscopic data for these triterpene glycosides has also been highlighted in research. nih.gov While specific detailed findings solely focused on the isolated properties or activities of this compound itself were not extensively detailed in the provided search results, the research on related Actaea triterpenoids provides the direct academic context for studies involving this compound.

Natural Occurrence and Isolation Methodologies of Cimigenone

Botanical Sources and Phytochemical Distribution of Cimigenone

This compound is a phytochemical, a bioactive compound produced by plants. Its distribution is concentrated in certain genera and species.

Analysis of Cimicifuga Species Chemotypes Containing this compound

Species belonging to the genus Cimicifuga, now often included within the genus Actaea, are significant sources of this compound. Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh, is a well-documented source of various triterpene glycosides, including cimigenol, a related compound to this compound nih.govwikipedia.orgkew.org. Research into the chemotypes of Cimicifuga species focuses on identifying and quantifying the specific phytochemical profiles, including the presence and concentration of this compound and other triterpenes nih.gov. The triterpene glycoside composition is considered a key factor in the biological activities observed in extracts from these plants nih.gov. Studies have investigated the growth inhibitory activity of compounds from Cimicifuga species, noting that the triterpene glycoside composition appears related to this activity nih.gov.

Comparative Occurrence of this compound Across Related Plant Genera

While Cimicifuga (now Actaea) species are prominent sources, the occurrence of this compound or related triterpenes may extend to other genera within the Ranunculaceae family or even other plant families. Comparative studies across related plant genera help to understand the phylogenetic distribution of such compounds. The genus Actaea itself includes various species distributed across temperate regions kew.orgkew.org. The taxonomic relationship between Cimicifuga and Actaea has been debated, with scientific consensus now often placing Cimicifuga species within Actaea based on genetic similarities, despite morphological differences like fruit type wikipedia.orgkew.org. Understanding the distribution of this compound across these reclassified genera provides insight into its biosynthesis and potential presence in a wider range of plants.

Advanced Extraction Techniques for this compound from Biomass

Efficiently obtaining this compound from plant biomass necessitates the use of advanced extraction techniques that can selectively isolate the compound while minimizing degradation and extracting unwanted matrix components emanresearch.org. Biomass extraction involves separating desired components from their source material contractlaboratory.com.

Solvent Extraction Optimization for this compound Yield

Solvent extraction is a fundamental technique in natural product isolation, involving the use of organic solvents to dissolve and extract target compounds from plant material contractlaboratory.com. Optimizing solvent extraction for this compound yield requires careful consideration of solvent type, temperature, time, and solvent-to-solid ratio emanresearch.orgnih.govkumarmetal.commdpi.com. Different solvents exhibit varying efficiencies in extracting specific compounds based on their polarity and the compound's solubility nih.govaidic.it. For instance, studies on other plant extracts have shown that solvent type significantly impacts extraction yield, with solvents like ethanol (B145695) and aqueous ethanol mixtures often proving effective for extracting various bioactive compounds nih.govaidic.it. Optimizing these parameters is crucial to maximize the amount and quality of the extracted this compound emanresearch.orgkumarmetal.com.

Here is a table illustrating the impact of different solvents and extraction times on the yield of extracts from Urtica dioica, which can provide a general perspective on solvent optimization in plant extraction:

SolventExtraction Time (hours)Extraction Yield (mg)
Petroleum ether4838.53
Chloroform7245.133
Ethanol7279.6
Water72303.37

Note: This data is illustrative of solvent extraction principles and not specific to this compound. nih.gov

Supercritical Fluid Extraction Methodologies for this compound

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that utilizes supercritical fluids, such as carbon dioxide (CO2), as the extraction solvent wikipedia.orgdsm-firmenich.comajgreenchem.com. Under supercritical conditions (above its critical temperature and pressure), CO2 possesses properties of both a liquid and a gas, allowing it to diffuse through the plant matrix and dissolve target compounds effectively wikipedia.orgajgreenchem.com. SFE offers advantages such as reduced solvent usage, lower extraction temperatures (beneficial for heat-sensitive compounds like some triterpenes), and the absence of residual organic solvents in the final extract dsm-firmenich.comajgreenchem.comnih.gov. The selectivity of SFE can be adjusted by varying pressure and temperature, potentially allowing for targeted extraction of this compound wikipedia.orgajgreenchem.com. The addition of co-solvents, such as ethanol or methanol, can also modify the solvent properties of the supercritical fluid and enhance the extraction of more polar compounds wikipedia.org. While specific SFE methodologies for this compound would require dedicated research, the principles of SFE make it a promising technique for its isolation.

Chromatographic Purification Strategies for this compound Isolation

Following extraction, chromatographic purification is essential to isolate this compound from other co-extracted compounds bio-rad.com. Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase bio-rad.com. Various chromatographic techniques can be employed depending on the properties of this compound and the complexity of the extract.

Common chromatographic methods applicable to the purification of natural products like triterpenes include:

Column Chromatography: A widely used technique for initial separation and fractionation of crude extracts.

High-Performance Liquid Chromatography (HPLC): A more advanced technique offering higher resolution and efficiency for the separation and purification of individual compounds bio-rad.comcem.com. Reverse-phase HPLC is commonly used for purifying natural products cem.com.

Preparative Chromatography: Used for isolating larger quantities of purified compounds bio-rad.com.

Ion-Exchange Chromatography: Separates compounds based on their charge interactions with the stationary phase nih.govnih.govevitria.com.

Size Exclusion Chromatography: Separates compounds based on their molecular size evitria.com.

The specific chromatographic strategy for this compound would involve selecting appropriate stationary and mobile phases based on its polarity and molecular structure to achieve optimal separation from related triterpenes and other plant constituents. Optimization of parameters such as solvent gradient, flow rate, and column type is crucial for obtaining high purity this compound nih.gov.

Preparative High-Performance Liquid Chromatography (HPLC) for this compound

Preparative HPLC is a widely used technique for the isolation and purification of compounds from complex mixtures, including natural extracts. ijrpr.comwelch-us.comhta-it.com It is effective for obtaining high-purity substances in quantities ranging from milligrams to grams. welch-us.comhta-it.comardena.com The principle involves separating compounds based on their differential interactions with a stationary phase as a mobile phase flows through a column under high pressure. ijrpr.comwelch-us.com

Preparative HPLC systems utilize similar components to analytical HPLC, but are designed to handle larger sample loads and higher flow rates. ijrpr.comhta-it.com Key components include a solvent reservoir, high-pressure pump, injector, preparative column, detector, and fraction collector. ijrpr.comwelch-us.com The separated compounds elute at different times and are collected in fractions. ijrpr.comwelch-us.com

While specific detailed research findings on preparative HPLC conditions solely for this compound isolation were not extensively detailed in the search results, preparative HPLC is generally applied in natural product chemistry for purifying compounds after initial extraction and fractionation steps. ijrpr.comchromatographydirect.comardena.com The effectiveness of the separation depends on optimizing parameters such as the stationary phase (e.g., silica-based materials), mobile phase composition (e.g., mixtures of polar and nonpolar solvents), flow rate, and detection method (e.g., UV absorbance or Evaporative Light Scattering Detection - ELSD). ijrpr.commicrobiozindia.comymc.co.jp

Countercurrent Chromatography Approaches for this compound

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid separation technique that does not utilize a solid stationary phase. aocs.orgamericanlaboratory.commdpi.comnih.gov Instead, it relies on the partitioning of analytes between two immiscible liquid phases, with one phase held stationary while the other moves through a coiled tube. aocs.orgamericanlaboratory.commdpi.com

A key advantage of CCC is the absence of irreversible adsorption, which can occur with solid stationary phases and lead to sample loss or deactivation. americanlaboratory.commdpi.com CCC offers high sample capacity and can be more solvent-efficient compared to some other chromatographic methods. aocs.orgmdpi.com It is particularly well-suited for the isolation of natural products from complex extracts. aocs.orgamericanlaboratory.commdpi.comnih.gov

While specific studies detailing the isolation of this compound specifically using CCC were not prominently found, CCC is a recognized technique for separating triterpenoids and other natural compounds. nih.gov The selection of an appropriate biphasic solvent system is crucial for successful CCC separation, aiming for optimal partitioning of the target compound between the two phases. aocs.orgnih.gov

Flash Chromatography and Medium-Pressure Liquid Chromatography for this compound

Flash Chromatography is a rapid and relatively inexpensive technique used for the purification of organic compounds. chromatographydirect.commicrobiozindia.comrochester.edu It is a form of column chromatography that utilizes slightly higher pressure than traditional gravity column chromatography, allowing for faster separations. microbiozindia.com Flash chromatography is often employed as a preliminary purification step to concentrate and partially purify complex mixtures before further purification by techniques like preparative HPLC.

The principle of flash chromatography is based on the adsorption and desorption of compounds on a stationary phase, typically silica (B1680970) gel. microbiozindia.comrochester.edu Separations are achieved by eluting compounds with a mobile phase, often a gradient of solvents of increasing polarity. microbiozindia.comrochester.edu Flash chromatography is effective for isolating compounds from natural product extracts and purifying reaction products in organic synthesis. chromatographydirect.commicrobiozindia.combiotage.com

Medium-Pressure Liquid Chromatography (MPLC) operates at pressures between low-pressure chromatography and high-pressure HPLC, typically ranging from 50 to 3000 psi (3–100 bar). bio-rad.combio-rad.com MPLC systems can accommodate higher resolution stationary phases (5–15 µm beads) than low-pressure systems and are used for both analytical and preparative separations. bio-rad.combio-rad.com MPLC is suitable for separating a wide range of molecules, including natural products. bio-rad.combio-rad.comresearchgate.net

MPLC can be used for the fractionation and purification of complex natural extracts. researchgate.net Research has shown the application of MPLC, sometimes coupled with semi-preparative HPLC, for the isolation of compounds from plant extracts. researchgate.net The transfer of optimized analytical HPLC conditions to MPLC using gradient transfer methods is a common approach to facilitate isolation. researchgate.net

Methodological Approaches for Profiling this compound in Complex Natural Extracts

Profiling of this compound in complex natural extracts involves analytical techniques to identify and quantify its presence within the mixture. This is often a crucial step in quality control, standardization of herbal products, and research into the chemical composition of plants. nih.govnih.gov

Chromatographic methods, particularly HPLC, are fundamental for profiling natural products like this compound. Analytical HPLC provides high resolution separation, allowing for the identification and quantification of individual compounds within a complex extract. phytopurify.comijrpr.com Detection methods such as UV absorbance and ELSD are commonly used in conjunction with HPLC for profiling. chromnet.netphytopurify.com

Coupling chromatography with mass spectrometry (MS) is a powerful approach for the comprehensive profiling of natural extracts. Techniques like UHPLC-TOF-HRMS/MS allow for the separation, detection, and identification of numerous compounds, providing detailed phytochemical profiles. researchgate.net Molecular networking can further aid in visualizing and analyzing the complex chemical data obtained from such analyses. researchgate.net

Sample preparation is a critical aspect of profiling, often involving extraction of compounds from plant material using appropriate solvents (e.g., methanol, water). nih.govnih.gov Various extraction techniques, such as maceration or Soxhlet extraction, can be employed depending on the nature of the plant material and the target compounds. nih.gov

While specific detailed methodologies solely focused on profiling only this compound were not explicitly detailed, the general principles of natural product profiling using techniques like HPLC-UV, HPLC-ELSD, and hyphenated techniques like LC-MS are applicable to the analysis of this compound in relevant plant extracts. chromnet.netphytopurify.comresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound31222-32-9
Cimigenol16020000
Cimicifugoside H-2161097-77-4
Gambogic acid2752-65-0
4-TERT-PENTYLCYCLOHEXANONE16587-71-6
Cumene7406
Cimigenol 3-beta-D-xylopyranoside27994-11-2
Cimicifugoside66176-93-0
Cimicifugoside H-1163046-73-9
26-DEOXYCIMICIFUGOSIDE163046-74-0
NORCIMIFUGIN101203-69-4
ISOFERULIC ACID450
FORMONONETIN5281076
DEOXYACTEIN, 27-101203-68-3
CIMIRACEMOSIDE C139054-30-5
CIMIRACEMOSIDE A139054-29-2
Anhalonine1708-35-6
Cyanidin-3-glucoside1231871
Pterostilbene5281727
Nicotinamide Riboside25152181
Gambogic acid2752-65-0
Acetylcimigenol-3-O-α-L-arabinopyranoside88507646
Cimifugin101203-70-7
Isoacteoside119323-43-9
Cimicidanol 3-arabinoside119323-42-8
(-)-Drimenol107272
cis-2-ethylcyclopropanemethanol1708-35-6

Data Tables

Biosynthesis of Cimigenone

Elucidation of Proposed Biosynthetic Pathways for Cimigenone

The proposed biosynthetic pathway for this compound involves the assembly of isoprene (B109036) units to form a triterpene backbone, followed by various enzymatic modifications.

Identification of Precursor Molecules in this compound Biosynthesis

Triterpenes are derived from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These molecules are condensed to form larger isoprenoid precursors. For triterpenes, the key precursor is squalene (B77637), a 30-carbon molecule formed from the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), which is itself derived from IPP and DMAPP.

Characterization of Key Enzymatic Transformations in this compound Formation

The transformation of squalene into the specific triterpene scaffold of this compound involves a series of enzymatic reactions, including cyclization, oxidation, and other derivatization steps.

The cyclization of squalene is a pivotal step in triterpene biosynthesis, catalyzed by squalene cyclases. These enzymes fold the linear squalene molecule into specific three-dimensional conformations and catalyze the formation of multiple rings, leading to the diverse array of triterpene skeletons. The specific cyclization pattern dictates the basic ring structure of the resulting triterpene. Oxidative cyclization reactions are important transformations in natural product biosynthesis, leading from acyclic precursors to cyclized products and contributing to structural rigidity and biological activities. nih.govnih.gov

Following the initial cyclization, the triterpene scaffold undergoes further modifications catalyzed by various enzymes. These steps can include hydroxylation, oxidation, glycosylation, and acylation, which introduce functional groups and increase the structural complexity and diversity of triterpenes like this compound. Oxidative modifications can involve enzymes such as cytochrome P450 monooxygenases. nih.govnih.gov

Cyclization Reactions Leading to the Triterpenoid (B12794562) Scaffold

Genetic and Transcriptomic Regulation of this compound Biosynthetic Genes

The biosynthesis of natural products, including triterpenes, is typically controlled at the genetic level. Genes encoding the enzymes involved in a specific biosynthetic pathway are often organized in gene clusters. nih.govmdpi.comnih.govfrontiersin.orgsecondarymetabolites.org

Gene Cluster Identification for this compound Biosynthesis

Biosynthetic gene clusters (BGCs) are genomic regions where genes involved in the synthesis of a particular secondary metabolite are physically clustered together. nih.govmdpi.comnih.govfrontiersin.orgsecondarymetabolites.org Identifying the gene cluster responsible for this compound biosynthesis would involve genomic sequencing and analysis of the organism producing this compound. Techniques such as insertional gene inactivation and metabolic profiling of mutant strains can help confirm that a cloned gene cluster is indeed responsible for the biosynthesis of the target compound. nih.govnih.gov Transcriptomic analysis can reveal the expression patterns of these genes and how they are regulated in response to developmental or environmental signals. nih.govnih.govnih.govfrontiersin.org

While the specific gene cluster for this compound is not detailed in the provided results, studies on the biosynthesis of other natural products like simocyclinone and mycosporine-like amino acids illustrate the principle of BGCs containing genes for synthesis, regulation, and export. nih.govnih.govmdpi.com The regulation of these gene clusters can be influenced by various factors, including pathway-specific transcription factors and global regulatory mechanisms. mdpi.comnih.govfrontiersin.orgmdpi.com

Expression Analysis of Biosynthetic Enzymes Under Varied Conditions

Specific research findings detailing the expression analysis of enzymes involved in this compound biosynthesis under varied environmental or developmental conditions were not found in the conducted searches. Studies in this area would typically involve techniques such as quantitative PCR, RNA sequencing, or proteomics to measure the levels of transcripts or proteins corresponding to putative biosynthetic enzymes in response to factors like light, temperature, nutrient availability, or different plant tissues and growth stages. The absence of such data in the search results indicates a potential gap in the publicly available research specifically focused on the regulation of this compound biosynthetic genes.

Chemoenzymatic and Synthetic Biology Strategies for this compound Production

Reconstitution of this compound Biosynthetic Pathways in Heterologous Hosts

Research detailing the successful reconstitution of the complete this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, was not found. Reconstitution efforts typically involve identifying and cloning the genes encoding the necessary biosynthetic enzymes and expressing them in a suitable host organism to achieve microbial production of the target compound or its intermediates. The lack of information suggests that such a reconstituted pathway for this compound may not be widely reported in the accessible literature.

Engineered Enzymatic Systems for this compound Intermediate Synthesis

Specific examples of engineered enzymatic systems designed for the synthesis of this compound intermediates were not identified in the search results. Research in this area would involve modifying existing enzymes or designing novel biocatalysts to perform specific chemical transformations required for the synthesis of precursors or intermediates within the this compound pathway.

Investigational Methodologies for Biosynthetic Pathway Elucidation

Detailed accounts of specific investigational methodologies applied to fully elucidate the this compound biosynthetic pathway were not comprehensively available.

Isotopic Labeling and NMR/MS Tracking in this compound Biosynthesis

Studies specifically describing the use of isotopic labeling (e.g., using 13C or 2H isotopes) followed by detection via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to track the incorporation of labeled precursors into this compound and deduce the biosynthetic route were not found. These techniques are powerful tools for mapping metabolic pathways by following the fate of labeled atoms from starting materials through intermediates to the final product.

Gene Silencing and Overexpression Studies for this compound Pathways

Research applying gene silencing (e.g., RNA interference) or gene overexpression techniques to identify or validate genes involved in this compound biosynthesis was not detailed in the search results. These genetic approaches are commonly used to perturb the expression levels of candidate genes and observe the effect on the accumulation of the target compound or pathway intermediates, thereby helping to assign gene function within a biosynthetic route.

Compound Names and PubChem CIDs

Total Synthesis and Derivatization Research of Cimigenone

Strategic Approaches to Cimigenone Total Synthesis

Designing a total synthesis for a molecule with the structural complexity of this compound requires meticulous planning and the selection of appropriate strategic approaches. This involves a systematic process of dissecting the target molecule into simpler, more accessible building blocks and developing chemical reactions to assemble these fragments with the correct connectivity and stereochemical relationships. wikipedia.org

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, involving the conceptual deconstruction of the target molecule backward to readily available starting materials. wikipedia.orgdeanfrancispress.com For this compound, this analytical process would entail identifying strategic disconnections within its intricate tetracyclic cucurbitane skeleton to reveal potential precursor molecules. wikipedia.orgdeanfrancispress.com This analysis considers necessary functional group interconversions (FGIs) and the strategic placement of functional groups to facilitate bond formation in the forward synthetic direction. deanfrancispress.com The ultimate goal is to arrive at intermediates that are either commercially available or can be easily synthesized. wikipedia.orgdeanfrancispress.com The presence of multiple rings and numerous stereocenters in this compound necessitates careful evaluation of potential bond disconnections to maximize synthetic efficiency and stereochemical control throughout the route. youtube.com

Given the multitude of chiral centers within this compound, achieving precise control over stereochemistry is of paramount importance in its total synthesis. youtube.com The application of stereoselective and enantioselective methodologies is essential to ensure the preferential formation of the desired stereoisomer with high purity. youtube.comyoutube.com

Asymmetric catalysis employs chiral catalysts to induce asymmetry in reactions involving achiral or prochiral reactants, leading to the favored formation of one enantiomer or diastereomer over others. youtube.comiipseries.orgyoutube.com In the context of this compound synthesis, asymmetric catalysis could be strategically applied to crucial bond-forming reactions, such as the coupling of molecular fragments, to establish specific stereocenters with high enantiomeric excess. youtube.comiipseries.orgyoutube.com This catalytic approach often offers advantages in terms of efficiency and atom economy compared to stoichiometric asymmetric methods.

The chiral pool strategy leverages naturally occurring chiral compounds as starting materials or building blocks. iipseries.orgslideshare.netrsc.orgmdpi.com These readily available compounds possess predefined stereochemistry that can be propagated through the synthetic sequence to the final product. iipseries.orgslideshare.net Alternatively, chiral auxiliaries are enantiopure molecules temporarily attached to a substrate to influence the stereochemical outcome of a reaction. iipseries.orgslideshare.netyoutube.comyoutube.com Once the desired stereocenter is successfully created, the chiral auxiliary is typically cleaved and removed. iipseries.orgslideshare.netyoutube.com Both the chiral pool and chiral auxiliary strategies have proven valuable in the synthesis of complex natural products and could be relevant for establishing the absolute and relative stereochemistry within the core structure of this compound. iipseries.orgslideshare.netrsc.orgmdpi.comyoutube.comyoutube.com

Asymmetric Catalysis in this compound Fragment Coupling

Semi-synthesis of this compound Analogues from Natural Precursors

Semi-synthesis involves utilizing a naturally occurring compound, often a structurally related precursor, as the starting material for chemical modifications to produce the target molecule or its analogues. mdpi.commdpi.comrsc.orgnih.gov This approach can be particularly advantageous when the natural precursor is more readily available or easier to isolate than the target compound itself. For this compound, semi-synthesis could involve isolating related cucurbitane triterpenes from natural sources and performing specific chemical transformations to convert them into this compound or novel analogues. mdpi.commdpi.comrsc.org This strategy provides a powerful route for exploring structure-activity relationships by systematically modifying the naturally occurring scaffold. mdpi.commdpi.comrsc.org Research in this area would focus on developing efficient and selective reactions to introduce or modify functional groups on the natural precursor while preserving the fundamental cucurbitane core structure and its inherent stereochemistry. mdpi.commdpi.comrsc.org

Chemical Modification of Naturally Derived this compound Scaffolds

Chemical modification of naturally derived this compound provides a semi-synthetic approach to access structural analogues. This strategy leverages the existing complex scaffold of the isolated natural product and introduces chemical transformations to alter its functional groups or introduce new moieties. Semi-synthesis is a valuable method for overcoming the challenges associated with de novo total synthesis of complex molecules. researchgate.netnih.govnih.gov

Modifications can target specific functional groups present in this compound, such as hydroxyl groups, ketone functionalities, or the epoxide ring. Reactions commonly employed in the modification of triterpenoid (B12794562) scaffolds include oxidation, reduction, esterification, etherification, and reactions involving epoxide ring opening or rearrangement. These transformations can lead to derivatives with altered polarity, reactivity, or binding affinities. The success of these modifications often depends on achieving selectivity among the various reactive sites within the complex this compound structure. libretexts.orgsavemyexams.comstudymind.co.ukvedantu.compressbooks.pub

Functionalization of Triterpenoid Precursors to Yield this compound-like Structures

Triterpenoids, including the cycloartane (B1207475) skeleton found in this compound, are biosynthesized from the acyclic precursor squalene (B77637). Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases (OSCs) to generate various triterpene skeletons. mdpi.comnih.govrsc.orguoa.gr Subsequent enzymatic modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases and glycosylations by glycosyltransferases, further diversify these structures. rsc.orguoa.gr

Synthetic strategies aimed at producing this compound-like structures can involve the functionalization of more readily available triterpenoid precursors at specific positions to introduce the characteristic functional groups and stereochemistry of this compound. This approach requires a deep understanding of the biosynthetic pathway and the development of selective chemical reactions that can mimic or complement the enzymatic transformations. Research in this area may explore late-stage functionalization of pre-formed triterpene skeletons or the development of cascade reactions that build complexity from simpler cyclic precursors. 20.210.105

Derivatization Research for Structural Diversification of this compound

Derivatization of this compound is a key strategy for exploring its potential and developing new compounds with modified properties. researchgate.netmdpi.com By creating a library of this compound derivatives, researchers can investigate how structural changes impact biological interactions and physicochemical characteristics. This is particularly important in academic research for identifying lead compounds or probes for biological studies.

Targeted Chemical Transformations of Functional Groups within this compound

Targeted chemical transformations focus on selectively modifying specific functional groups on the this compound scaffold. This compound contains a ketone group, hydroxyl groups (based on related structures like Cimigenol), and an epoxide ring, among other functionalities. bjherbest.comphytopurify.com

Examples of targeted transformations could include:

Reduction of the ketone: Converting the ketone to a hydroxyl group.

Oxidation of hydroxyl groups: If present, hydroxyl groups could be oxidized to ketones or carboxylic acids.

Reactions of the epoxide ring: The epoxide can undergo ring-opening reactions with various nucleophiles, leading to the introduction of new substituents and potentially altering the stereochemistry at the epoxide carbons.

Esterification or etherification of hydroxyl groups: Modifying the polarity and potential metabolic stability of the compound.

These reactions require careful control of reaction conditions to ensure selectivity and preserve other sensitive parts of the molecule. jfda-online.com Data from such transformations, including reaction conditions, yields, and spectroscopic data of the products, are crucial for understanding the reactivity of the this compound scaffold and guiding further derivatization efforts.

Synthesis of Novel this compound Derivatives for Academic Screening Libraries

The synthesis of novel this compound derivatives is essential for building academic screening libraries. These libraries are used to probe biological targets and identify compounds with desired activities. scienceopen.commdpi.comnih.gov The derivatives are designed to explore variations in the this compound structure, such as modifications to the side chain, alterations of the ring system, or introduction of different functional groups.

The synthesis of these derivatives often involves multi-step reaction sequences starting from naturally isolated this compound or semi-synthetic intermediates. researchgate.netmdpi.com Techniques such as parallel synthesis and solid-phase synthesis can be employed to efficiently generate diverse sets of analogues. Characterization of these novel compounds using spectroscopic methods (e.g., NMR, MS, IR) is critical to confirm their structures and purity before biological evaluation. scienceopen.com

Data on the synthesis of representative this compound derivatives for screening libraries might include:

Derivative StructureKey ModificationStarting MaterialReaction ConditionsYield (%)Characterization Data (Summary)
Derivative AKetone reductionThis compounde.g., NaBH₄, EtOHXX¹H NMR, ¹³C NMR, MS
Derivative BEpoxide openingThis compounde.g., R-NH₂, heatYY¹H NMR, ¹³C NMR, MS
Derivative CEster formationThis compounde.g., R-COOH, DCCZZ¹H NMR, ¹³C NMR, MS

Note: Specific reaction conditions, yields, and detailed characterization data would be dependent on reported experimental procedures in scientific literature.

Scalable Synthetic Routes for this compound and Related Analogues in Research Applications

Developing scalable synthetic routes for this compound and its analogues is important for providing sufficient quantities of these compounds for extensive research applications, including detailed biological studies and further chemical investigations. nih.govnih.govnih.gov Scaling up the synthesis of complex natural products often involves optimizing each step to improve efficiency, yield, and practicality.

Key considerations in developing scalable routes include:

Availability and cost of starting materials: Utilizing readily available and inexpensive precursors.

Reaction efficiency: Optimizing reaction conditions to maximize yield and minimize by-product formation.

Purification: Developing efficient purification methods suitable for larger scales.

Safety and environmental impact: Considering the use of less hazardous reagents and solvents.

While a full total synthesis on a large scale can be challenging, semi-synthetic approaches starting from abundant natural precursors or intermediates can offer more practical routes for obtaining significant quantities of this compound and its derivatives for research. researchgate.net Research in this area focuses on developing robust and reproducible synthetic protocols that can be reliably performed on gram or even kilogram scales. nih.govnih.gov

Data illustrating the scalability of a synthetic step might compare yields and purity achieved at different reaction scales.

Synthetic StepScale (g)Reaction TimeTemperature (°C)Yield (%)Purity (by HPLC)
Key Transformation 11X hoursYA>95%
Key Transformation 110X hoursYA' (similar to A)>95%
Key Transformation 25Z hoursWB>90%
Key Transformation 250Z hoursWB' (similar to B)>90%

Note: This table represents hypothetical data to illustrate the concept of scalable synthesis. Actual data would come from experimental results.

Developing scalable synthetic methodologies ensures that the supply of this compound and its analogues does not become a limiting factor in their investigation and potential application in various scientific disciplines.

Molecular Mechanism of Action Research of Cimigenone

Identification and Characterization of Molecular Targets for Cimigenone Action

The identification and characterization of molecular targets are fundamental steps in understanding how a compound like this compound interacts within biological systems. This involves pinpointing the specific proteins, enzymes, or receptors that this compound binds to or modulates.

Protein-Ligand Interaction Studies and Binding Affinity Determination for this compound

Protein-ligand interaction studies are employed to determine if and how a compound binds to specific proteins, and binding affinity quantifies the strength of this interaction escholarship.orgnih.govresearchgate.netijpsjournal.comnih.govproteinatlas.org. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods are commonly used in these studies escholarship.orgijpsjournal.com. Computational methods, including molecular docking and dynamics simulations, can also predict binding modes and affinities nih.govnih.govproteinatlas.orgcfmot.de.

However, specific detailed research findings on protein-ligand interaction studies and binding affinity determination specifically for this compound were not identified in the conducted searches. Studies on related compounds, such as Cimifugin, have explored binding affinities to enzymes like AKR1C2, MAOB, and PDE2A, with reported binding energies immgen.org. Such studies provide a framework for how this compound's interactions might be investigated.

Enzyme Inhibition and Activation Profiles of this compound and its Derivatives

Investigating the effects of this compound on enzyme activity, whether inhibitory or activating, is crucial for understanding its biochemical impact researchgate.netphytopurify.comnih.gov. This involves profiling the compound and its potential derivatives against a range of enzymes to identify specific enzymatic targets and determine the nature and potency of the interaction (e.g., IC50 or EC50 values).

Specific data detailing the enzyme inhibition or activation profiles of this compound or its derivatives were not found in the performed searches. Research on other natural compounds has demonstrated their ability to modulate enzyme activity, highlighting the potential for this compound to also exert effects through this mechanism nih.gov.

Receptor Binding Assays and Ligand-Binding Domain Analysis for this compound

Receptor binding assays are designed to determine the affinity of a ligand for a specific receptor and the density of receptor sites ijpsjournal.comresearchgate.netcancer-pku.cnmdpi.com. These assays can utilize labeled ligands (e.g., radioligands or fluorescent ligands) or label-free techniques ijpsjournal.comresearchgate.netmdpi.com. Analysis of ligand-binding domains provides insights into the specific region of the receptor where the compound interacts uomustansiriyah.edu.iq.

Specific studies detailing receptor binding assays or ligand-binding domain analysis for this compound were not identified in the conducted searches. The broader field of receptor-ligand interactions involves various types of receptors, including GPCRs and enzyme-coupled receptors, and their modulation by small molecules nih.govnih.gov.

Elucidation of Cellular Signaling Pathways Modulated by this compound

Understanding how this compound affects cellular signaling pathways provides a broader picture of its cellular impact nih.govnih.govebi.ac.uknih.gov. This involves identifying the downstream effects of this compound's interaction with its targets on complex networks of molecular interactions that govern cellular processes.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Transcriptomic profiling examines changes in gene expression (mRNA levels), while proteomic profiling analyzes alterations in protein abundance and modifications within cells or tissues following exposure to a compound nih.govnih.govfrontiersin.orgnih.govnih.gov. These approaches can reveal affected pathways and biological processes on a global scale.

Specific transcriptomic or proteomic profiling data directly linked to this compound exposure were not found in the performed searches. Studies utilizing these techniques have been instrumental in understanding the cellular responses to various compounds and in identifying potential biomarkers or therapeutic targets nih.govnih.govnih.govnih.gov.

Investigation of Kinase and Phosphatase Activity Modulation by this compound

Kinases and phosphatases are key enzymes involved in reversible protein phosphorylation, a critical regulatory mechanism in virtually all cellular processes and signaling pathways cfmot.decancer-pku.cnnih.gov. Investigating the modulation of their activity by this compound can highlight specific points of intervention in cellular signaling cascades.

Specific research detailing the effects of this compound on kinase or phosphatase activity was not identified in the conducted searches. Research on other compounds has shown modulation of kinase activity, impacting various signaling pathways nih.govcancer-pku.cnnih.gov.

Analysis of Second Messenger Systems Influenced by this compound

Second messenger systems are crucial components of intracellular signal transduction pathways, relaying signals from cell surface receptors to downstream effectors and triggering a variety of physiological changes within the cell cutm.ac.inslideshare.netwikipedia.org. These systems involve small molecules such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca²⁺) cutm.ac.inslideshare.netwikipedia.org. These molecules amplify and diversify extracellular signals, allowing for precise regulation of numerous cellular processes slideshare.net.

Studies investigating the influence of this compound on these intricate signaling networks aim to identify which pathways are modulated by the compound. By analyzing changes in the concentrations or activity of key second messengers upon this compound exposure, researchers can infer the involvement of specific receptor-mediated pathways or intracellular signaling cascades. For instance, alterations in cAMP levels could suggest an interaction with G protein-coupled receptors (GPCRs) that couple to adenylyl cyclase, while changes in intracellular calcium might point towards effects on ion channels or calcium release from intracellular stores cutm.ac.inslideshare.netderangedphysiology.com.

Detailed research findings in this area would typically involve experimental data demonstrating quantifiable changes in second messenger levels or the activity of enzymes involved in their synthesis or degradation in response to varying concentrations of this compound. Such data could be presented in tables showing the effect of this compound on the concentration of specific second messengers in different cell types or experimental conditions.

Subcellular Localization and Protein-Protein Interaction Studies of this compound

Understanding where a compound acts within a cell (subcellular localization) and which proteins it interacts with directly or indirectly (protein-protein interactions) is fundamental to elucidating its mechanism of action nih.govwikipedia.org. Subcellular localization studies for this compound would aim to determine its distribution within cellular compartments such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum nih.govnih.gov. This can be investigated using various techniques, including fluorescence microscopy with labeled this compound or cellular fractionation followed by detection of the compound in different fractions. The localization pattern can provide initial clues about the potential targets or pathways that this compound influences.

Protein-protein interactions (PPIs) are physical contacts between protein molecules that are essential for most cellular functions and the formation of molecular machines and signaling networks nih.govwikipedia.orgmdpi.com. Investigating how this compound affects PPIs can reveal its direct binding partners or identify key protein complexes whose formation or activity is modulated by the compound nih.govnih.gov. Techniques such as co-immunoprecipitation, pull-down assays, yeast two-hybrid systems, or more advanced methods like mass spectrometry-based proteomics can be employed to identify proteins that interact with this compound or are part of complexes altered by its presence mdpi.com. Analyzing these interactions can help pinpoint molecular targets and understand how this compound perturbs cellular networks nih.govfrontiersin.org.

Data tables in this context could present lists of proteins identified as interacting with this compound in pull-down assays or show changes in the composition of protein complexes upon this compound treatment as determined by mass spectrometry.

Advanced Mechanistic Hypothesis Testing for this compound Action

Once initial hypotheses about this compound's molecular targets or pathways are formed based on studies of second messengers, subcellular localization, and protein interactions, advanced techniques are employed to rigorously test and validate these hypotheses.

Genetic Interference (e.g., CRISPR, RNAi) to Validate this compound Targets

Experiments might involve treating cells with this compound after genetically interfering with a suspected target and measuring a relevant cellular outcome (e.g., cell viability, signaling pathway activation). Data tables could show a comparison of this compound's effects in control cells versus cells with reduced expression or knockout of the target gene.

Pharmacological Rescue Experiments to Confirm this compound Mechanisms

Pharmacological rescue experiments involve using known pharmacological agents to either mimic or counteract the effects of this compound, thereby providing further evidence for the specific pathways or targets involved nih.govnih.govbiorxiv.org. If this compound is thought to act through a particular signaling pathway, a pharmacological activator of that pathway might be used to see if it produces similar effects to this compound biorxiv.org. Conversely, if a specific protein is considered a target, a known inhibitor or activator of that protein could be used to see if it blocks or enhances this compound's effects nih.govnih.gov.

These experiments help to confirm the proposed mechanism by demonstrating that manipulating the hypothesized pathway or target pharmacologically can reproduce or interfere with this compound's observed biological activities nih.govnih.govbiorxiv.org. This approach provides orthogonal validation to genetic interference studies and strengthens the evidence for a particular mechanism.

Data tables in this section could present results showing how the effect of this compound on a specific cellular response is altered in the presence of other pharmacological agents that target the hypothesized pathway or protein.

Structure Activity Relationship Sar Studies of Cimigenone Derivatives

Rational Design Principles for Cimigenone Analogues in SAR Investigations

Rational design in the context of this compound SAR studies involves using existing knowledge about the compound's structure and any known interactions with biological targets to guide the synthesis of new analogues. The goal is to make targeted modifications to the this compound scaffold rather than relying solely on random synthesis. This approach increases the likelihood of generating compounds with desired properties and provides insights into the structural requirements for activity.

Key principles include identifying potential sites for modification based on the known or predicted binding interactions, considering the impact of changes on physicochemical properties (such as solubility and lipophilicity), and designing modifications that are synthetically accessible.

Computational Modeling and Molecular Design for this compound Modification

Computational modeling plays a crucial role in the rational design of this compound analogues. Techniques such as molecular mechanics and quantum mechanics can be used to predict the 3D structure of this compound and its potential derivatives, assess their stability, and estimate their energetic properties rti.orgeco-vector.com.

Molecular design software allows researchers to visualize the this compound structure and propose modifications in a virtual environment. These tools can help identify potential clashes or unfavorable interactions that might arise from adding or changing substituents. Computational approaches can also assist in selecting appropriate building blocks for synthesis and in designing synthetic routes rti.orgdrughunter.com. The integration of computational models into workflows can empower teams with better-validated hypotheses and facilitate confidence in novel designs drughunter.com.

Focused Libraries and Combinatorial Chemistry Approaches for this compound Scaffolds

Focused libraries and combinatorial chemistry are valuable strategies for exploring the SAR of this compound. Instead of synthesizing and testing individual compounds, these approaches allow for the rapid generation of a collection of structurally related derivatives (a library) based on the this compound scaffold researchgate.netfortunepublish.com.

Focused libraries are designed to explore specific regions of chemical space around the known active scaffold, often targeting variations at positions predicted to be important for activity or to improve physicochemical properties nih.govu-strasbg.fr. Combinatorial chemistry enables the parallel synthesis of numerous compounds by reacting a set of building blocks with the core scaffold in various combinations researchgate.netfortunepublish.com. This can involve solid-phase synthesis or solution-phase methods researchgate.net. The resulting libraries can then be screened to identify analogues with improved potency, selectivity, or other desirable characteristics, providing valuable data for SAR analysis researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) analysis aims to develop mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity dergipark.org.trspu.edu.symdpi.com. For this compound derivatives, QSAR can help to understand the quantitative impact of structural variations on activity and predict the activity of new, unsynthesized analogues spu.edu.symdpi.com.

QSAR modeling typically involves calculating numerical descriptors that represent different aspects of the molecular structure and properties, and then using statistical methods (such as multiple linear regression or machine learning) to build a model that relates these descriptors to the observed biological activity dergipark.org.trmdpi.comnih.govyoutube.com.

Selection and Application of Physicochemical Descriptors in this compound QSAR Models

The selection of appropriate physicochemical descriptors is critical for building robust QSAR models for this compound derivatives. These descriptors quantify various molecular properties that are believed to influence biological activity, such as electronic, steric, and hydrophobic characteristics dergipark.org.trneovarsity.orgresearchgate.netmlsu.ac.in.

Examples of commonly used physicochemical descriptors include:

Hydrophobic descriptors: Such as logP (octanol-water partition coefficient), which relates to a compound's lipophilicity and its ability to cross cell membranes or interact with hydrophobic binding sites dergipark.org.trspu.edu.syneovarsity.orgmlsu.ac.in.

Electronic descriptors: Such as partial charges, dipole moment, or frontier molecular orbital energies, which describe the electronic distribution within the molecule and its potential for electrostatic interactions dergipark.org.trneovarsity.orgresearchgate.netmlsu.ac.in.

Steric descriptors: Such as molecular volume, molar refractivity, or STERIMOL parameters, which characterize the size and shape of the molecule or its substituents and their influence on binding or passage through channels dergipark.org.trneovarsity.orgresearchgate.netmlsu.ac.in.

By calculating these descriptors for a series of this compound derivatives with known biological activity, researchers can build QSAR models to identify which properties are most important for activity and predict the activity of new compounds dergipark.org.trspu.edu.symdpi.comneovarsity.org.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for this compound Derivatives

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by considering the three-dimensional arrangement of atoms and their associated molecular fields researchgate.netnih.govglobalresearchonline.netscribd.comjmaterenvironsci.com. These methods are particularly useful when the biological activity is highly dependent on the precise 3D interaction between the ligand and its target.

CoMFA relates variations in biological activity to changes in the steric and electrostatic fields around the aligned molecules researchgate.netscribd.comjmaterenvironsci.com. CoMSIA builds upon CoMFA by incorporating additional molecular fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields researchgate.netglobalresearchonline.netscribd.comjmaterenvironsci.com.

To perform 3D-QSAR, the this compound derivatives are typically aligned in 3D space based on a common substructure or a proposed binding mode jmaterenvironsci.com. A 3D grid is then placed around the aligned molecules, and probe atoms are used to calculate the interaction energies (steric and electrostatic for CoMFA; plus hydrophobic and H-bond for CoMSIA) at each grid point researchgate.netscribd.com. These interaction energies, along with the biological activity data, are used to build a statistical model (often using Partial Least Squares, PLS) that relates the 3D fields to activity researchgate.netjmaterenvironsci.com. The results are often visualized as contour maps, which highlight regions in 3D space where specific field properties are predicted to increase or decrease activity researchgate.net.

While specific detailed research findings applying CoMFA or CoMSIA directly to this compound were not extensively found in the search results, the principles and methodologies are well-established for triterpene derivatives and drug design in general researchgate.netnih.govglobalresearchonline.netjmaterenvironsci.com. Studies on other compound classes demonstrate the application of these techniques, showing how steric, electrostatic, hydrophobic, and hydrogen bond interactions contribute to biological activity researchgate.netnih.govjmaterenvironsci.com.

Molecular Docking and Molecular Dynamics Simulations for this compound-Target Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to investigate the potential interactions between this compound or its derivatives and their biological targets (e.g., proteins) at the atomic level mdpi.comjscimedcentral.comncsu.edu. These methods provide insights into the likely binding poses, affinities, and the dynamic behavior of the ligand-target complex.

Molecular docking predicts the preferred orientation (binding pose) of a small molecule (ligand) within the binding site of a larger molecule (receptor), such as a protein mdpi.comjscimedcentral.comncsu.edu. It explores different possible binding geometries and scores them based on their predicted binding energy or fit mdpi.comjscimedcentral.com. For this compound, if a specific protein target is known or hypothesized, docking can help to understand how this compound might bind and which amino acid residues in the protein are involved in the interaction through hydrogen bonds, hydrophobic contacts, and other forces mdpi.comnih.gov. This information is invaluable for rational design, guiding modifications to enhance favorable interactions or avoid unfavorable ones.

Molecular dynamics (MD) simulations extend the static view provided by docking by simulating the movement of atoms and molecules over time mdpi.comnih.govplos.org. MD simulations provide a more realistic picture of the ligand-target interaction by accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (e.g., water molecules and ions) mdpi.comnih.govplos.orgnih.gov.

By performing MD simulations of this compound bound to its target, researchers can assess the stability of the complex, observe conformational changes, and calculate binding free energies mdpi.complos.orgnih.gov. This dynamic perspective can reveal interactions that are not apparent from static docking studies and help to explain why certain derivatives have different activity profiles plos.orgnih.gov. MD simulations can also be used to study the process of ligand binding and unbinding mdpi.com. Various software packages like GROMACS or LAMMPS are used for MD simulations lammps.orgresearchgate.net.

Together, molecular docking and MD simulations provide a detailed understanding of how this compound and its derivatives interact with their biological targets, supporting the rational design and optimization of new compounds with improved activity nih.govmdpi.comnih.govplos.org.

Conformational Dynamics and Stability of this compound-Target Complexes

The interaction between a small molecule like this compound and its biological target is not static. Both the ligand and the protein are dynamic entities, undergoing conformational changes that can influence binding affinity and the stability of the resulting complex. elifesciences.orgplos.orgrsc.orgbiorxiv.org

Conformational dynamics refer to the movements and flexibility of molecules. Proteins can undergo significant conformational changes upon ligand binding, a process often described by models like induced fit or conformational selection. plos.org Similarly, flexible ligands like this compound can adopt different conformations to best fit into a binding pocket.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of protein-ligand complexes over time. elifesciences.orgbiorxiv.org These simulations can provide insights into:

The stability of the predicted binding pose.

The flexibility of this compound within the binding site.

The dynamic interactions between this compound and the target protein.

How the protein's conformation changes upon binding.

Analyzing the stability of the this compound-target complex over the course of an MD simulation can help validate docking predictions and provide a more realistic picture of the binding event. Studies on other systems have shown that conformational dynamics play a crucial role in molecular recognition and can influence binding kinetics and affinity. elifesciences.orgplos.orgrsc.orgbiorxiv.org

Setting up MD simulations of the predicted this compound-target complex.

Running simulations for a sufficient duration to capture relevant dynamic events.

Analyzing trajectories to assess the stability of interactions, RMSD (Root-Mean-Square Deviation) of the ligand and protein, and conformational changes.

Understanding these dynamics is essential for a complete picture of how this compound exerts its biological effects and can inform the design of derivatives with improved binding characteristics.

Correlation of Structural Modifications with Observed Molecular and Cellular Responses to this compound

SAR studies inherently involve correlating changes in chemical structure with observed biological activity. wikipedia.orgcollaborativedrug.comnih.gov For this compound derivatives, this means examining how modifications to different parts of the this compound scaffold affect its activity in various molecular and cellular assays.

This correlation can be investigated through the synthesis and testing of a series of this compound derivatives, each with specific structural alterations. By comparing the activity of these derivatives to that of the parent compound, researchers can identify which structural features are important for activity, which modifications enhance or diminish activity, and which are tolerated.

While detailed data tables specifically for this compound derivatives' SAR were not found in the search results, the general approach involves:

Synthesizing or acquiring a set of this compound derivatives with targeted structural variations (e.g., changes to hydroxyl groups, the triterpene ring system, or attached glycosides if applicable).

Testing these derivatives in relevant biological assays (e.g., receptor binding assays, enzyme inhibition assays, cell-based assays measuring specific cellular responses).

This process can reveal critical information, such as the importance of specific functional groups for binding or efficacy, the impact of steric bulk or electronic properties on activity, and the potential for developing more potent or selective this compound-based compounds.

Pharmacophore Modeling of Active this compound Derivatives

Pharmacophore modeling is a computational technique used in SAR studies to identify the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. frontiersin.orgnih.govnih.govyoutube.comyoutube.com These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

A pharmacophore model is typically derived from a set of active compounds. By aligning these active molecules and identifying the common spatial arrangement of their chemical features, a pharmacophore hypothesis is generated. nih.govnih.govyoutube.comyoutube.com This model represents the minimum structural requirements for activity.

For this compound derivatives, pharmacophore modeling would involve:

Gathering a dataset of this compound derivatives with known biological activity against a specific target or in a particular assay.

Using computational software to generate pharmacophore models based on the structures and activities of these compounds. frontiersin.orgnih.govnih.gov

Validating the generated models using a test set of compounds. nih.govyoutube.com

The resulting pharmacophore model can then be used to:

Understand the key interactions required for this compound activity.

Screen virtual databases of compounds to identify potential new leads with similar activity profiles. nih.govnih.gov

Guide the design and synthesis of novel this compound derivatives with a higher probability of being active.

While specific pharmacophore models for this compound were not found in the search results, the principles of pharmacophore modeling are broadly applicable in SAR studies. frontiersin.orgnih.govnih.govyoutube.comyoutube.com

Identification of Key Structural Motifs for this compound Activity

Based on SAR studies, including the analysis of activity data for various derivatives and potentially pharmacophore modeling, researchers can identify key structural motifs or functional groups within the this compound molecule that are critical for its biological activity. wikipedia.orgcollaborativedrug.com These motifs are the parts of the molecule that are essential for binding to the target, triggering a specific biological event, or influencing pharmacokinetic properties relevant to the observed response.

Identifying key structural motifs involves analyzing how specific modifications affect activity. For example, if removing or altering a particular hydroxyl group significantly reduces activity, it suggests that this hydroxyl group is involved in a crucial interaction, such as a hydrogen bond, with the target. Similarly, if the presence of a specific lipophilic group is consistently associated with higher potency, it indicates the importance of hydrophobic interactions in that region.

Identification of essential hydrogen bond donors or acceptors.

Determination of the importance of specific alkyl chains or ring systems for hydrophobic interactions or steric fit.

Recognition of the role of chiral centers in determining stereospecific interactions.

Understanding the impact of rigid or flexible regions of the molecule on binding conformation.

Identifying these key structural motifs provides valuable insights into the molecular basis of this compound's activity and is fundamental for the rational design of improved derivatives with enhanced potency, selectivity, or other desirable properties. wikipedia.orgnih.gov

Analytical Methodologies for Cimigenone Research

Advanced Chromatographic Techniques for Cimigenone Analysis

Chromatography plays a vital role in separating this compound from other compounds present in a sample, which is essential for its accurate analysis and purification.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate columns and mobile phase systems, this compound can be separated from co-eluting substances. Detection is typically achieved using detectors such as Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD). chromnet.netphytopurify.comphytopurify.com HPLC-DAD allows for detection based on UV-Vis absorbance, while HPLC-ELSD is useful for detecting non-chromophoric compounds like triterpenes. chromnet.netphytopurify.comphytopurify.com This method is frequently employed to determine the concentration of this compound in plant extracts and to assess the purity of isolated this compound samples, often aiming for purity levels between 95% and 99%. chromnet.netphytopurify.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.commeasurlabs.com While this compound is a relatively large triterpene, GC-MS can be applied, often after appropriate derivatization to increase volatility, for the analysis of this compound and potentially its more volatile metabolites or degradation products. GC-MS separates components based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. thermofisher.cominnovatechlabs.com The mass spectrometer provides mass-to-charge ratio information and fragmentation patterns, which can be compared to spectral libraries for compound identification. innovatechlabs.comnih.gov GC-MS is valuable for complex sample analysis and can be used for profiling multiple components in a mixture. thermofisher.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size columns and higher mobile phase pressures. youtube.com This allows for faster separations, improved resolution, and increased sensitivity compared to traditional HPLC, making it suitable for high-throughput analysis. youtube.com UHPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (UHPLC-MS), for rapid quantification and identification of this compound in numerous samples. nih.govnih.gov The enhanced speed and efficiency of UHPLC are beneficial for analyzing large numbers of samples in research or quality control settings.

Comprehensive Spectroscopic Characterization of this compound

Spectroscopic methods provide detailed information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds like this compound. youtube.comyoutube.com By analyzing the interaction of atomic nuclei (such as ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides information about the number and type of atoms, their chemical environment, and their connectivity. youtube.comyoutube.com Analysis of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra allows for the assignment of signals to specific nuclei within the this compound molecule, confirming its complex triterpene structure and stereochemistry. phytopurify.comphytopurify.combjherbest.com NMR data is often used in conjunction with mass spectrometry for definitive compound identification. chromnet.netphytopurify.comphytopurify.combjherbest.com

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the exact mass of a molecule and its fragments. Unlike standard mass spectrometry, HRMS provides mass measurements with very high precision, typically to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and molecular formula of this compound by comparing the experimentally determined exact mass to theoretical masses calculated for possible elemental compositions. HRMS is crucial for confirming the molecular formula (C₃₀H₄₆O₅) of this compound and verifying the purity of a sample by detecting trace impurities based on their exact masses. cambrex.com Mass spectrometry, including HRMS, is commonly used as an identification method for this compound. chromnet.netphytopurify.comphytopurify.combjherbest.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies nih.govresearchgate.netscribd.comkbdna.com. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectrum that serves as a molecular fingerprint scribd.com. The IR spectrum of a compound like this compound would exhibit absorption bands corresponding to its various functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), among others present in its complex triterpenoid (B12794562) structure. Analysis of the positions and intensities of these bands can provide valuable information about the presence and environment of these groups nih.govresearchgate.netnih.gov. For instance, a strong absorption around 1700 cm⁻¹ would indicate the presence of a carbonyl group researchgate.netkbdna.com, while broad absorption in the 3200-3600 cm⁻¹ region would suggest hydroxyl stretching vibrations nih.govroutledge.com. Although general principles of IR spectroscopy for functional group analysis are well-established nih.govresearchgate.netscribd.comkbdna.comnih.gov, specific, detailed IR spectral data for this compound were not found in the consulted sources.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of chromophores, which are functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum youtube.comyoutube.commdpi.com. The absorption of UV-Vis light promotes electrons to higher energy states mdpi.com. The UV-Vis spectrum of a compound shows absorbance peaks at specific wavelengths (λmax) and with characteristic intensities (molar absorptivity, ε) youtube.comyoutube.com. For this compound, any conjugated systems or functional groups with non-bonding electrons could contribute to UV-Vis absorption. UV-Vis spectroscopy can also be used for quantitative analysis of a compound in solution, based on the Beer-Lambert Law, which relates absorbance to concentration nih.gov. While UV-Vis spectroscopy is a standard technique for identifying and quantifying compounds with chromophores youtube.comnih.govnppt.de, specific UV-Vis spectral data for this compound were not identified in the consulted literature.

Circular Dichroism (CD) Spectroscopy for this compound Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules spectroscopyeurope.commdpi.comnumberanalytics.com. Chiral molecules differentially absorb left and right circularly polarized light, and this difference in absorption is measured as a function of wavelength in a CD spectrum. The CD spectrum provides information about the absolute configuration and conformation of chiral centers and can be particularly useful for molecules with chromophores in chiral environments. As a complex triterpenoid, this compound possesses multiple chiral centers, which would make it amenable to CD analysis for stereochemical characterization. CD spectroscopy is widely applied for determining the stereochemistry of natural products and other chiral compounds spectroscopyeurope.comnumberanalytics.com. Changes in conformation or interactions with other molecules can also be monitored using CD spectroscopy mdpi.com. Despite the general utility of CD spectroscopy for stereochemical analysis of chiral natural products spectroscopyeurope.comnumberanalytics.com, specific CD spectral data or detailed stereochemical analysis of this compound using this technique were not found in the consulted sources.

Advanced Imaging and Detection Techniques for this compound in Biological Systems

Mass Spectrometry Imaging (MSI) for Spatial Distribution of this compound

Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of molecules within a sample, such as biological tissues, without the need for specific labels. MSI works by acquiring a mass spectrum at each point (pixel) across the sample surface, generating a molecular image based on the intensity of specific ions. This technique can be used to map the distribution of various compounds, including metabolites, lipids, and natural products. Applying MSI to biological samples containing this compound could reveal its localization in specific tissues or cellular compartments. Different ionization techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization), can be used depending on the sample type and analyte properties. While MSI is a valuable tool for studying the spatial distribution of molecules in biological systems, specific studies detailing the spatial distribution of this compound using MSI were not found in the consulted literature. However, MSI has been applied to study the spatial distribution of other diterpenoids in plant tissues.

Fluorescence-Based Probes for this compound Localization

Fluorescence-based probes are molecules that emit light after excitation and can be designed or utilized to localize specific molecules or structures within biological systems. The use of fluorescent probes allows for sensitive and often real-time visualization of molecular dynamics and localization in cells and tissues. For a compound like this compound, if it possesses intrinsic fluorescence or can be labeled with a fluorescent tag, fluorescence microscopy techniques could be used to study its uptake, distribution, and localization within cells or organisms. Developing a specific fluorescence-based probe for this compound would likely involve synthesizing a derivative of this compound conjugated to a fluorophore, or identifying a probe that selectively binds to this compound. While fluorescence microscopy and fluorescent probes are widely used for molecular localization in biological research, specific information on the use or development of fluorescence-based probes for the localization of this compound was not found in the consulted sources.

Sample Preparation and Derivatization Strategies for Enhanced this compound Analysis

Sample preparation is a critical initial step in the analysis of chemical compounds from complex matrices, such as biological samples or plant extracts. The goal of sample preparation is typically to extract, concentrate, and clean up the analyte of interest while removing interfering substances. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For the analysis of this compound from a natural source, such as Actaea racemosa (Black Cohosh), sample preparation methods would be developed to efficiently isolate this compound from the plant matrix. The specific method chosen would depend on the sample type, the concentration of this compound, and the analytical technique to be used.

Derivatization is a process that chemically modifies an analyte to improve its analytical properties, such as volatility, detectability, or separation efficiency. This is particularly useful for compounds that are not easily analyzed by certain techniques, such as gas chromatography (GC), due to low volatility or poor thermal stability. Derivatization can introduce functional groups that enhance detection by techniques like UV-Vis or mass spectrometry. Common derivatization reactions include silylation, acylation, and alkylation, often targeting polar functional groups like hydroxyl or carboxyl groups. For the analysis of this compound, particularly by GC-MS, derivatization of its hydroxyl groups might be necessary to increase its volatility and improve chromatographic behavior. While derivatization is a common strategy in analytical chemistry to enhance the analysis of various compounds, specific derivatization protocols developed or used specifically for this compound were not detailed in the consulted literature.

Preclinical Mechanistic Investigations of Cimigenone

In Vitro Mechanistic Studies of Cimigenone in Cellular Models

In vitro studies using various cellular models are crucial for dissecting the specific biological processes modulated by this compound. These models allow for controlled environments to examine cellular responses at a detailed level. nih.govumcutrecht.nlwikipedia.org

Cell-Based Assays for Specific Biological Processes Modulated by this compound

Cell-based assays are widely used to quantify the biological activity of compounds and understand their underlying mechanisms within a cellular context. bmglabtech.comcmicgroup.com These assays can assess a range of cellular functions and responses. For this compound, specific cell-based assays would be employed to determine its impact on processes relevant to its potential therapeutic applications. Examples of such processes that can be investigated using cell-based assays include cell viability, proliferation, apoptosis, migration, and differentiation. bmglabtech.comoncolines.comnih.gov These assays provide biologically relevant data that can indicate how this compound might affect cellular behavior in a more complex biological system compared to biochemical assays.

Reporter Gene Assays and Gene Expression Analysis in Response to this compound

Reporter gene assays are sensitive tools used to study the regulation of gene expression. thermofisher.comnih.govbmglabtech.comnih.govindigobiosciences.com In these assays, a reporter gene, such as luciferase or green fluorescent protein (GFP), is linked to a specific regulatory sequence of a gene of interest. thermofisher.combmglabtech.comindigobiosciences.com By measuring the expression of the reporter gene, researchers can indirectly quantify the activity of the regulatory sequence and understand how a compound like this compound affects the transcription of that gene. thermofisher.combmglabtech.comnih.govindigobiosciences.com Gene expression analysis, often performed using techniques like quantitative PCR or RNA sequencing, provides a broader view of how this compound influences the transcriptome of a cell, identifying which genes are upregulated or downregulated in response to treatment. umich.edu This analysis can reveal pathways and cellular functions that are significantly impacted by this compound.

Biochemical Pathway Interrogation and Enzyme Activity Assays with this compound

Biochemical pathway interrogation aims to identify the specific series of enzyme-mediated reactions that a compound affects. pathwayz.orgbyjus.com Enzyme activity assays are used to measure the rate at which an enzyme catalyzes a specific biochemical reaction. researchgate.net By testing the effect of this compound on the activity of various enzymes within a pathway, researchers can pinpoint key molecular targets. nih.gov This involves incubating the enzyme with its substrate in the presence and absence of this compound and measuring the resulting product formation or substrate depletion. researchgate.net Such studies are essential for understanding the direct molecular interactions of this compound and how it modulates specific biochemical processes.

Cellular Uptake and Intracellular Distribution Studies of this compound

Understanding how this compound enters cells and where it localizes intracellularly is critical for determining its mechanism of action. Cellular uptake studies investigate the processes by which this compound crosses the cell membrane, which can occur through various mechanisms such as passive diffusion or active transport like endocytosis. dovepress.combiorxiv.orgnih.govmdpi.com Techniques like confocal microscopy or flow cytometry can be used to visualize and quantify the amount of this compound internalized by cells. dovepress.comresearchgate.net Intracellular distribution studies utilize methods such as subcellular fractionation and microscopy to determine in which organelles or cellular compartments this compound accumulates. dovepress.combiorxiv.orgnih.govresearchgate.net This information provides insights into the potential sites of action of this compound within the cell.

In Silico Modeling and Predictive Analytics for this compound Action

Computational Cheminformatics for this compound Property Prediction in Biological Contexts

Network Pharmacology Approaches for Predicting this compound's Broader Mechanisms

Network pharmacology is an emerging multidisciplinary field that integrates bioinformatics, systems biology, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases. plos.orgnih.gov It moves beyond the traditional "one drug, one target" paradigm to explore the effects of compounds within biological networks. plos.org This approach is particularly valuable for understanding the mechanisms of action of compounds, especially those derived from natural sources or with potential multi-target activities. plos.orgresearchgate.netnih.gov

Applying network pharmacology to this compound would involve identifying potential protein targets based on its chemical structure and properties, often through database mining and in silico prediction tools. plos.orgnih.gov These predicted targets are then mapped onto biological networks related to relevant physiological or pathological processes. researchgate.netnih.gov By analyzing the interactions within these networks, researchers can predict the broader biological pathways and functions that this compound might influence. plos.orgnih.gov This can help to hypothesize its potential therapeutic effects and identify key nodes or pathways that warrant further experimental validation. researchgate.netnih.gov Methodologies typically involve constructing compound-target networks, protein-protein interaction (PPI) networks of the targets, and then performing pathway and functional enrichment analyses to understand the biological context of the predicted targets. researchgate.netnih.gov

Ex Vivo Mechanistic Studies with this compound in Tissue Explants

Ex vivo studies using tissue explants offer a valuable bridge between simplified in vitro cell culture models and complex in vivo animal studies. tue.nlamegroups.org Tissue explants are intact blocks or sections of tissue removed from an organism and maintained in a culture environment. tue.nlnih.gov These models preserve the native tissue architecture, including the extracellular matrix, cellular diversity, and cell-cell interactions, which are often lost in traditional 2D cell cultures. tue.nlmdpi.comhumanspecificresearch.org This preservation allows for a more physiologically relevant assessment of a compound's effects within its natural microenvironment. tue.nlmdpi.comhumanspecificresearch.org

For this compound, ex vivo tissue explant studies could be utilized to investigate its direct effects on specific organs or tissues relevant to its hypothesized therapeutic applications. This approach allows researchers to control the experimental conditions precisely while observing the compound's impact on cellular behavior, signaling pathways, and tissue function within a more complex context than dissociated cells. tue.nlamegroups.org Various tissues, such as skin, lymphoid tissue, or retinal tissue, have been successfully maintained as explant cultures for studying disease pathogenesis and testing therapeutic agents. amegroups.orgnih.govmdpi.comarvojournals.orgwounds-uk.com

Organotypic Culture Models for this compound Research

Organotypic cultures are a type of 3D ex vivo model designed to mimic the in vivo tissue environment more closely than conventional 2D cell cultures. nih.gov These models often involve co-culturing different cell types within a matrix or scaffold that replicates the tissue's natural structure. nih.govresearchgate.net This allows for the maintenance of tissue-specific architecture, cell polarity, and cell-cell communication, which are crucial for understanding complex biological processes and the effects of compounds. nih.govresearchgate.netnoropsikiyatriarsivi.com

In the context of this compound research, organotypic culture models could be established using relevant cell types and matrices to reconstruct simplified versions of target tissues. For example, if this compound is hypothesized to affect a specific epithelial tissue, an organotypic model could be created by growing epithelial cells on a fibroblast-containing collagen matrix at an air-liquid interface, mimicking the tissue's layered structure. nih.govresearchgate.net Such models enable the investigation of this compound's effects on cell differentiation, proliferation, migration, and interactions between different cell populations within a more physiologically relevant 3D context. nih.govresearchgate.net Organotypic models have been successfully applied in various research areas, including neuroscience, skin biology, and cancer research. arvojournals.orgresearchgate.netnoropsikiyatriarsivi.comnih.gov

Precision-Cut Tissue Slice Assays for this compound Effects

Precision-cut tissue slices (PCTS) represent another valuable ex vivo model for preclinical mechanistic studies. precisionary.comcreative-biolabs.com This technique involves slicing fresh tissue into thin, uniform sections (typically 50-400 µm thick) using a vibratome or similar instrument. precisionary.comcreative-biolabs.com PCTS maintain the intricate cellular composition, tissue architecture, and extracellular matrix of the original organ, providing a highly relevant model for studying drug effects. humanspecificresearch.orgwuxibiology.com

PCTS assays could be employed to assess the direct effects of this compound on the cellular and molecular processes within specific tissues. These slices remain viable and metabolically active for a certain period in culture, allowing for short- to medium-term experiments. creative-biolabs.comvisikol.com They are particularly useful for studying drug metabolism, tissue-specific responses, and the effects of compounds on complex cellular interactions within the tissue microenvironment. humanspecificresearch.orgprecisionary.comwuxibiology.com PCTS can be prepared from various organs, including liver, kidney, lung, and heart, from both animal models and human tissues, offering a translational advantage. humanspecificresearch.orgprecisionary.comcreative-biolabs.comvisikol.com Researchers can measure various endpoints in PCTS, such as tissue viability, changes in gene and protein expression, release of biomarkers, and histological alterations, to understand this compound's mechanistic effects. humanspecificresearch.orgwuxibiology.com

Methodologies for Assessing Causality in Preclinical Models of this compound Action

Establishing causality in preclinical studies is fundamental to confirming that an observed biological effect is directly attributable to the compound being investigated. iaea.org For this compound, assessing causality in preclinical models involves a combination of rigorous experimental design and analytical approaches.

Key methodologies include:

Dose-Response Studies: Demonstrating that the magnitude of the observed effect correlates with the concentration or dose of this compound administered. This helps confirm a direct relationship between the compound and the response.

Time-Course Experiments: Evaluating the onset, duration, and magnitude of this compound's effects over time. This helps to understand the temporal relationship between exposure and response.

Target Engagement Studies: If specific molecular targets for this compound are hypothesized (potentially through network pharmacology), experiments to confirm that this compound interacts with these targets in the preclinical model are crucial. This can involve binding assays, functional assays measuring target activity, or assessing downstream signaling pathway modulation.

Use of Controls: Employing appropriate negative controls (e.g., vehicle control) and positive controls (e.g., a compound with a known mechanism and effect) is essential to rule out non-specific effects and validate the model system.

Mechanism-Based Assays: Designing experiments that specifically probe the hypothesized mechanism of action. For instance, if this compound is thought to modulate an enzyme, assays measuring that enzyme's activity in the presence of this compound would be performed.

Reversal Studies: In some cases, using inhibitors or genetic approaches to block the hypothesized target or pathway can help confirm that the effect of this compound is mediated through that specific mechanism.

Correlation with Structural Analogs: Comparing the activity of this compound with that of structurally related compounds or inactive analogs can provide further evidence for the specificity of its effects.

These methodologies, applied across in vitro, ex vivo, and in vivo preclinical models, collectively contribute to building a strong case for causality between this compound exposure and the observed biological outcomes, providing a foundation for further development. iaea.orgprofil.comppd.com

Challenges and Future Directions in Cimigenone Research

Advancements in Methodological Approaches for Cimigenone Study

Future research may benefit from advancements in analytical techniques for the isolation, purification, and structural elucidation of this compound from natural sources. Improved spectroscopic methods, chromatography techniques, and potentially hyphenated techniques could enhance the efficiency and accuracy of studying this compound and its metabolites. Furthermore, advanced in vitro and in vivo models could be developed or refined to better understand its biological activities.

Exploration of Unidentified Molecular Targets and Signaling Pathways of this compound Action

A significant area for future research involves the comprehensive identification of the specific molecular targets and detailed signaling pathways through which this compound exerts its biological effects. This could involve techniques such as target fishing, reporter assays, and pathway analysis to elucidate its mechanisms of action at a cellular and molecular level.

Potential for Novel this compound-Inspired Chemical Scaffolds and Synthetic Methodologies

Understanding the structure-activity relationship of this compound could pave the way for the design and synthesis of novel chemical analogs or derivatives with potentially enhanced potency, selectivity, or altered pharmacological profiles. Developing efficient and scalable synthetic methodologies for this compound and its analogs would be crucial for further research and potential development.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

Integrating data from multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) could provide a more holistic understanding of how this compound interacts with biological systems. This could help identify biomarkers of response, elucidate complex biological networks affected by this compound, and reveal potential off-target effects.

Development of Sustainable Sourcing and Production Strategies for this compound

Given that this compound is a natural product, ensuring sustainable sourcing of the plant material from which it is derived is important. Future efforts could focus on optimizing cultivation methods, exploring alternative plant sources if applicable, or developing sustainable synthetic or semi-synthetic production routes to ensure a reliable and environmentally responsible supply of this compound for research and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.